- A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical Conditions, European Journal of Organic Chemistry, 2019, 2019(29), 4725-4730

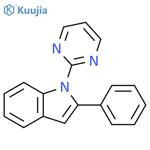

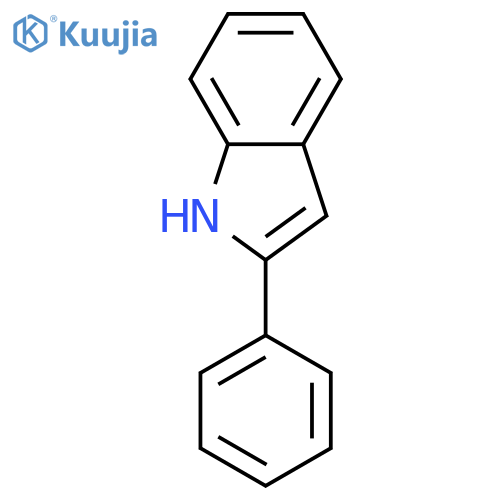

Cas no 948-65-2 (2-phenyl-1H-indole)

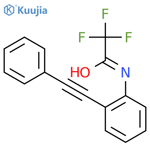

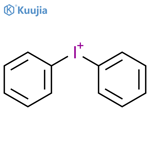

2-phenyl-1H-indole structure

Productnaam:2-phenyl-1H-indole

2-phenyl-1H-indole Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-Phenyl-1H-indole

- 2-PHENYL INDOLE

- PHENYLINDOL, ALPHA-(RG)

- 2-phenyl-1h-indol

- 2-phenyl-indol

- 2-phenyl-indole

- 2-pPhenyl-1H-indole

- A-PHENYLINDOL

- a-Phenylindole

- Indole,2-phenyl

- Stabilizer I

- NSC 15776

- alpha-Phenylindole

- 2-Phenylindole

- 1H-Indole, 2-phenyl-

- Indole, 2-phenyl-

- Phenylindole

- .alpha.-Phenylindole

- MQD44HV3P1

- MLS002638448

- KLLLJCACIRKBDT-UHFFFAOYSA-N

- SMR000526281

- phenyl-indole

- 2-phenylindol

- PubChem7508

- TimTec1_005424

- MLS000701322

- KSC147K6H

- BDBM7391

- 2-Phenyl-1H-indole (ACI)

- Indole, 2-phenyl- (6CI, 8CI)

- α-Phenylindole

- 2-Phenylindole,99%

- 948-65-2

- SR-01000393950-1

- Z56174838

- DTXCID3048940

- BBL007843

- 2phenylindole

- P0188

- CHEMBL75756

- BRD-K85555482-001-01-1

- EINECS 213-436-3

- DB-015965

- EN300-16558

- P-4160

- Q27194433

- CCG-15334

- AE-641/30188041

- HMS2233J19

- SY032900

- UNII-MQD44HV3P1

- DTXSID8061343

- 1H-Indole, 2-phenyl

- SCHEMBL341378

- 2-Phenylindole, technical grade, 95%

- STK072610

- HMS3371N07

- AB00876244-08

- MFCD00005608

- SCHEMBL3835030

- SR-01000393950

- CG-0506

- BRN 0132356

- Indole, 2phenyl

- CS-W010681

- NS00019928

- CHEBI:113541

- F0920-0084

- N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide

- NSC15776

- 5-20-08-00232 (Beilstein Handbook Reference)

- HMS1549G12

- EU-0034026

- NSC-15776

- 2Phenyl1Hindole

- VU0085923-2

- AC-23376

- alphaPhenylindole

- F1918-0028

- AKOS000120325

- BRD-K85555482-001-04-5

- 2-phenyl-1H-indole

-

- MDL: MFCD00005608

- Inchi: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H

- InChI-sleutel: KLLLJCACIRKBDT-UHFFFAOYSA-N

- LACHT: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1

- BRN: 0132356

Berekende eigenschappen

- Exacte massa: 193.08900

- Monoisotopische massa: 193.089

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 0

- Zware atoomtelling: 15

- Aantal draaibare bindingen: 1

- Complexiteit: 207

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal tautomers: nothing

- Oppervlakte lading: 0

- Topologisch pooloppervlak: 15.8

- XLogP3: 3.8

Experimentele eigenschappen

- Kleur/vorm: Yellow or sauce red foliar crystals

- Dichtheid: 1.1061 (rough estimate)

- Smeltpunt: 188.0 to 193.0 deg-C

- Kookpunt: 250 °C/10 mmHg(lit.)

- Vlampunt: 250°C/10mm

- Brekindex: 1.5850 (estimate)

- PSA: 15.79000

- LogboekP: 3.83490

- Oplosbaarheid: Soluble in ether, benzene, acetic acid, chloroform and hot carbon disulfide, slightly soluble in hot water. It can sublime and volatilize slightly with water vapor. Gradually green in the air, like indole smell.

2-phenyl-1H-indole Beveiligingsinformatie

-

Symbool:

- Signaalwoord:Danger

- Gevaarverklaring: H315,H318,H335,H413

- Waarschuwingsverklaring: P261,P280,P305+P351+P338

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Code gevarencategorie: 37/38-41

- Veiligheidsinstructies: S26-S39

- RTECS:NM1272500

-

Identificatie van gevaarlijk materiaal:

- TSCA:Yes

- Opslagvoorwaarde:Store at room temperature

- Risicozinnen:R37/38; R41

2-phenyl-1H-indole Douanegegevens

- HS-CODE:2933990090

- Douanegegevens:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-phenyl-1H-indole Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-16558-2.5g |

2-phenyl-1H-indole |

948-65-2 | 97% | 2.5g |

$27.0 | 2023-04-28 | |

| Life Chemicals | F0920-0084-10g |

2-phenyl-1H-indole |

948-65-2 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| OTAVAchemicals | 7116990189-250MG |

2-phenyl-1H-indole |

948-65-2 | 90% | 250MG |

$115 | 2023-06-25 | |

| Fluorochem | 221612-25g |

2-Phenyl-1H-indole |

948-65-2 | 95% | 25g |

£10.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59640-100g |

2-Phenyl-1H-indole |

948-65-2 | 100g |

¥116.0 | 2021-09-08 | ||

| TRC | P399405-5g |

2-Phenyl-1H-indole |

948-65-2 | 5g |

$ 65.00 | 2022-06-03 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-100g |

2-phenyl-1H-indole |

948-65-2 | 99% | 100g |

¥118.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-2.5kg |

2-phenyl-1H-indole |

948-65-2 | 99% | 2.5kg |

¥1441.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-250g |

2-phenyl-1H-indole |

948-65-2 | 99% | 250g |

¥228.90 | 2023-09-01 | |

| Life Chemicals | F1918-0028-15mg |

2-phenyl-1H-indole |

948-65-2 | 90%+ | 15mg |

$89.0 | 2023-07-28 |

2-phenyl-1H-indole Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Acetonitrile ; 2.5 h, 80 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Triethylamine Catalysts: Palladium , Copper Solvents: Dimethylformamide , Water ; 3 h, 100 °C; 100 °C → rt

Referentie

- New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reaction, Journal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52

Synthetic Routes 3

Reactievoorwaarden

1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 1808207-42-2 Solvents: Benzene-d6 ; 1 h, rt

Referentie

- Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursors, Chemical Science, 2015, 6(5), 2893-2902

Synthetic Routes 4

Reactievoorwaarden

1.1 Catalysts: 2330762-84-8 Solvents: Toluene ; 24 h, 100 °C

Referentie

- A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-Alkynylanilines, Angewandte Chemie, 2019, 58(23), 7687-7691

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Ammonia Catalysts: Cuprous iodide , Bis(benzonitrile)dichloropalladium , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran , Water ; 17 h, rt

1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt

1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt

Referentie

- Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammonia, Heterocycles, 2008, 76(1), 819-826

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Carbon monoxide Catalysts: Cobalt, compd. with rhodium (2:2) Solvents: Toluene ; 5 h, 1 atm, 100 °C

Referentie

- Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to Oxindoles, Organic Letters, 2008, 10(21), 4719-4721

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, reflux

Referentie

- Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindoles, Tetrahedron, 2008, 64(49), 11012-11019

Synthetic Routes 8

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ; 20 h, 100 psi, 100 °C

Referentie

- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes, Journal of Organic Chemistry, 2011, 76(11), 4715-4720

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 110 °C

1.2 Solvents: Water

1.2 Solvents: Water

Referentie

- Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategy, Huaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22

Synthetic Routes 11

Reactievoorwaarden

1.1 Catalysts: 1786399-20-9 Solvents: Acetic acid ; 5 min, 298 K

1.2 24 h, 298 K

1.2 24 h, 298 K

Referentie

- Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic Applications, European Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832

Synthetic Routes 12

Reactievoorwaarden

1.1 Catalysts: Stereoisomer of bis[μ-[1,3-bis(2-methylphenyl)-1-triazenato-κN1:κN3]]bis[μ-[2-(d… Solvents: Acetic acid ; 5 min, 298 K

1.2 Solvents: Dichloromethane ; 24 h, 298 K

1.2 Solvents: Dichloromethane ; 24 h, 298 K

Referentie

- Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and III, Organometallics, 2014, 33(19), 5378-5391

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine , 2130844-30-1 Solvents: Toluene ; 16 h, reflux

Referentie

- Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysis, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 2 h, 110 °C; 110 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referentie

- Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acids, Tetrahedron Letters, 2015, 56(24), 3754-3757

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

1.2 Reagents: Water

1.2 Reagents: Water

Referentie

- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride, Journal of the Chemical Society, 1999, (4), 529-534

Synthetic Routes 16

Reactievoorwaarden

1.1 Catalysts: 2,9-Dimethyl-1,10-phenanthroline , Palladium diacetate Solvents: 1,2-Dichloroethane ; 24 h, 80 °C

Referentie

- Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction, Organic Chemistry Frontiers, 2022, 9(21), 5906-5911

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Sodium acetate , Cuprous iodide Catalysts: Iron oxide (Fe3O4) , Palladium Solvents: Dimethylacetamide ; 6 h, 166 °C

Referentie

- Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) Nanocrystals, Asian Journal of Organic Chemistry, 2016, 5(4), 470-476

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Pyridine Solvents: 1,2-Dichloroethane

1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide

1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

1.4 Solvents: Ethyl acetate

1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide

1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

1.4 Solvents: Ethyl acetate

Referentie

- Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl Linker, Organic Letters, 2000, 2(1), 89-92

Synthetic Routes 19

Reactievoorwaarden

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 1 h, 90 °C

Referentie

- A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles, Journal of Organic Chemistry, 2008, 73(2), 538-549

Synthetic Routes 20

Reactievoorwaarden

1.1 Catalysts: Palladium Solvents: Diglyme ; 20 h, 180 °C

Referentie

- Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensation, Inorganics, 2019, 7(8),

2-phenyl-1H-indole Raw materials

- Carbamic acid, [4-cyano-2-(phenylethynyl)phenyl]-, ethyl ester (9CI)

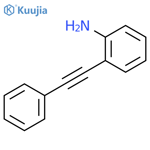

- 2-(2-Phenylethynyl)aniline

- Iodonium, diphenyl-

- 2,2,2-trifluoro-N-(2-iodophenyl)acetamide

- 1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-

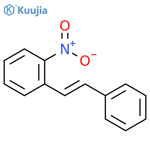

- 1-nitro-2-(2-phenylethenyl)benzene

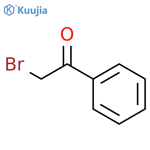

- 2-Bromoacetophenone

- 1H-Indole, 2-phenyl-1-(2-pyrimidinyl)-

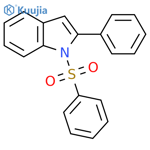

- 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-

- 2,2,2-trifluoro-N-[2-(2-phenylethynyl)phenyl]acetamide

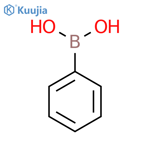

- Phenylboronic acid

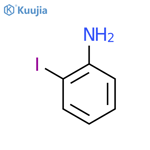

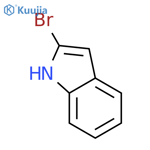

- 2-Iodoaniline

- Indole

- 2-Bromoindole

- Phosphate(1-),hexafluoro-

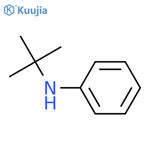

- Benzenamine,N-(1,1-dimethylethyl)-

2-phenyl-1H-indole Preparation Products

2-phenyl-1H-indole Gerelateerde literatuur

-

Nripendra Nath Biswas,Samuel K. Kutty,Nicolas Barraud,George M. Iskander,Renate Griffith,Scott A. Rice,Mark Willcox,David StC. Black,Naresh Kumar Org. Biomol. Chem. 2015 13 925

-

Yumeng Yuan,Xiemin Guo,Xiaofeng Zhang,Buhong Li,Qiufeng Huang Org. Chem. Front. 2020 7 3146

-

Alexander V. Aksenov,Dmitrii A. Aksenov,Nicolai A. Aksenov,Anton A. Skomorokhov,Elena V. Aleksandrova,Michael Rubin RSC Adv. 2021 11 1783

-

4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitorsXufen Yu,Eun-Jung Park,Tamara P. Kondratyuk,John M. Pezzuto,Dianqing Sun Org. Biomol. Chem. 2012 10 8835

-

Henrik Johansson,Tanja B?gel?v J?rgensen,David E. Gloriam,Hans Br?uner-Osborne,Daniel Sejer Pedersen RSC Adv. 2013 3 945

948-65-2 (2-phenyl-1H-indole) Gerelateerde producten

- 13228-36-9(5-Methyl-2-phenylindole)

- 27356-39-4(7-Methyl-2-phenylquinoline)

- 2720-93-6(Phenanthridine,6-phenyl-)

- 612-96-4(2-Phenylquinoline)

- 21470-37-1(2-Biphenyl-4-yl-1H-indole)

- 23746-81-8(2-(2-Naphthyl)indole)

- 27356-46-3(6-Methyl-2-phenylquinoline)

- 4789-76-8(4-Methyl-2-phenylquinoline)

- 66354-87-8(1H-Indole,6-methyl-2-phenyl-)

- 2320670-10-6(4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine)

Aanbevolen leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:948-65-2)2-Phenylindole

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek

Suzhou Senfeida Chemical Co., Ltd

(CAS:948-65-2)2-Phenylindole

Zuiverheid:99.9%

Hoeveelheid:200kg

Prijs ($):Onderzoek